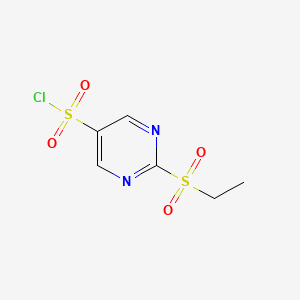
2-(Ethanesulfonyl)pyrimidine-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethanesulfonyl)pyrimidine-5-sulfonyl chloride is a chemical compound known for its reactivity and utility in various chemical processes. It is characterized by the presence of both ethanesulfonyl and sulfonyl chloride functional groups attached to a pyrimidine ring. This compound is often used in organic synthesis and has applications in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 2-(Ethanesulfonyl)pyrimidine-5-sulfonyl chloride typically involves the reaction of pyrimidine derivatives with ethanesulfonyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-(Ethanesulfonyl)pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate esters.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, catalysts such as palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific nucleophile or coupling partner used in the reaction.
Aplicaciones Científicas De Investigación
2-(Ethanesulfonyl)pyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Ethanesulfonyl)pyrimidine-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This leads to the formation of stable sulfonamide and sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
2-(Ethanesulfonyl)pyrimidine-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as ethanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the pyrimidine ring, which imparts additional reactivity and potential for diverse applications .
Similar Compounds
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
- Methanesulfonyl chloride
These compounds differ in their reactivity and applications, with this compound being particularly valuable in the synthesis of heterocyclic compounds and in bioconjugation strategies .
Propiedades
Fórmula molecular |
C6H7ClN2O4S2 |
|---|---|
Peso molecular |
270.7 g/mol |
Nombre IUPAC |
2-ethylsulfonylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O4S2/c1-2-14(10,11)6-8-3-5(4-9-6)15(7,12)13/h3-4H,2H2,1H3 |
Clave InChI |
ULTJTLHUSBQFMT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=C(C=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


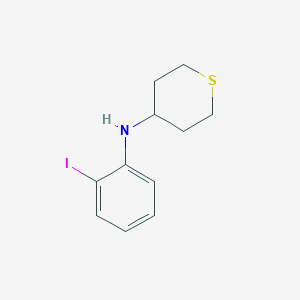

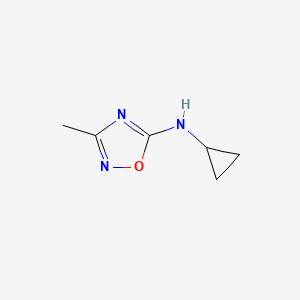
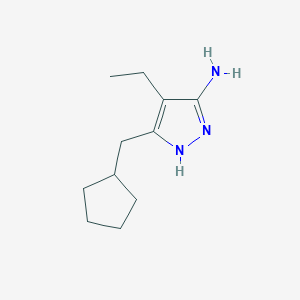
![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)

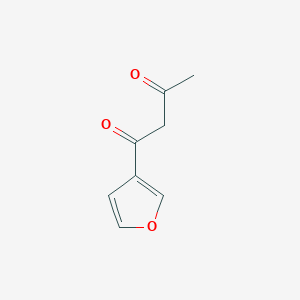
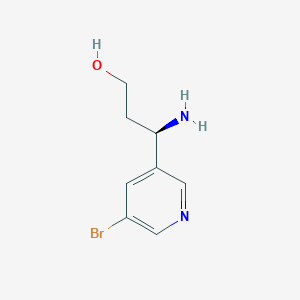
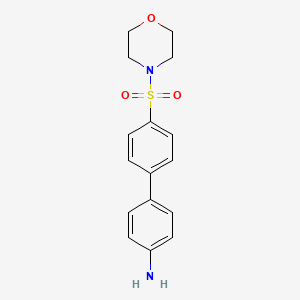
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
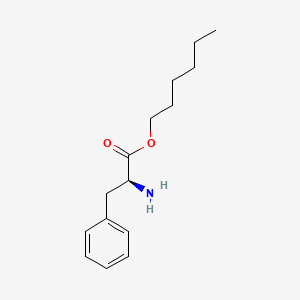
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)
